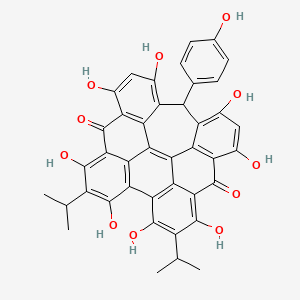

Blepharismin

Número de catálogo:

B1245156

Peso molecular:

698.7 g/mol

Clave InChI:

FRDONCXLMWOCKJ-UHFFFAOYSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Blepharismin is a naturally occurring polycyclic quinone pigment found in the cortical granules of the ciliated protozoan Blepharisma japonicum . This unique compound serves as the organism's primary chemical defense mechanism against predators . Its key mechanism of action, identified in biophysical studies, is the formation of cation-selective channels in phospholipid bilayer membranes . This channel-forming activity disrupts ionic gradients, leading to cytotoxic effects in susceptible organisms . In research, this compound is primarily valued for studying predator-prey interactions in chemical ecology and as a model for cytolytic toxin action . Its photo-toxic properties, which are lethal under intense light, also make it a subject of interest in photobiology research . Furthermore, its potential activity against resistant bacterial pathogens such as MRSA (Methicillin-Resistant Staphylococcus aureus ) is an emerging area of investigative interest . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use, or for human consumption.

Propiedades

Fórmula molecular |

C41H30O11 |

|---|---|

Peso molecular |

698.7 g/mol |

Nombre IUPAC |

5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |

InChI |

InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |

Clave InChI |

FRDONCXLMWOCKJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |

Sinónimos |

blepharismin |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Properties of Blepharismin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Blepharismin, a natural pigment with significant biological activities. We will delve into its chemical structure, physicochemical properties, the experimental procedures used for its characterization, and its known interactions with biological pathways, presenting a valuable resource for ongoing research and development.

Introduction to this compound

This compound is a photosensitive red pigment produced by the unicellular ciliate, Blepharisma japonicum.[1][2] In this organism, it functions as the primary photoreceptor molecule, enabling the ciliate to perceive and respond to light.[1][3][4] Beyond its physiological role in Blepharisma, this compound has garnered scientific interest as a member of the hypericin-like family of compounds, which are known for their potent photodynamic activities.[1][3] Structurally unique, it possesses a range of biological effects, including antibacterial and cytotoxic properties, making it a molecule of interest for therapeutic applications.[2][5]

Chemical Structure and Identification

The chemical structure of the major component of the this compound family was elucidated through a combination of mass spectrometry, Fourier-transform infrared (FT-IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques.[1][3] It is a derivative of hypericin, distinguished by a unique tertiary carbon bridge linked to a p-hydroxybenzylidene group.[1][3]

-

Systematic Name (IUPAC): 5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.1²,¹⁰.0³,⁸.0⁴,²⁶.0²⁰,²⁸.0²²,²⁷.0¹⁴,²⁹]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione[6]

-

Common Name: this compound[6]

-

Chemical Class: Naphthodianthrone[1]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below. These properties are crucial for its identification and for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₁H₃₀O₁₁ | [1][6] |

| Molecular Weight | 698.7 g/mol | [6] |

| Monoisotopic Mass | 698.17881177 Da |[6] |

Table 2: Key ¹H NMR Spectroscopic Data (500 MHz, Acetone-d₆)

| Chemical Shift (ppm) | Multiplicity / Integration | Assignment | Source |

|---|---|---|---|

| 1.4 | (12H) | Two isopropyl groups | [3] |

| 3.9 | (2H) | Two isopropyl groups | [3] |

| 6.1 | (4H) | para-substituted phenol | [3] |

| 7.1 | (1H) | Tertiary bridge CH proton | [3] |

| 9.8 | (1H) | Hydroxyl proton | [3] |

| 13.8 | (1H) | Hydroxyl proton | [3] |

| 14.8 | (1H) | Hydroxyl proton |[3] |

Experimental Protocols

The characterization of this compound relies on a systematic workflow encompassing isolation, purification, and structural analysis.

The extraction and purification of this compound from B. japonicum cultures is a multi-step process designed to isolate the major pigment component from a family of at least five derivatives.[1][3]

Protocol:

-

Culturing: Blepharisma japonicum is grown in the dark.[1]

-

Extraction: The this compound pigments are extracted from the cell culture using acetone (B3395972).[3]

-

Solvent Exchange: The acetone extract is dried and the resulting pigment is redissolved in methanol (B129727).[3]

-

Initial HPLC Purification: The methanol solution is purified using a Nucleosil C18 reversed-phase column (250 x 10 mm, 5 µm). The mobile phase consists of 72% methanol, 18% ethyl acetate, 10% water, and 0.04% trifluoroacetic acid.[3]

-

Secondary HPLC Purification: The major component, identified as the third retention-time peak, is collected and further purified by rechromatography on the same column system but with a mobile phase of 72% methanol, 14% ethyl acetate, 14% water, and 0.04% trifluoroacetic acid.[1]

-

Final Product: The purified pigment is obtained as a red liquid in solution or a red powder after vacuum drying.[1]

Following purification, the definitive structure of this compound was determined using a suite of analytical techniques.

-

High-Resolution Mass Spectrometry (HRMS): This was used to determine the exact molecular weight and establish the molecular formula as C₄₁H₃₀O₁₁.[1]

-

FT-IR Spectroscopy: Provided information about the functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR): Both 1D (¹H, ¹³C) and 2D (HMBC) NMR experiments were critical. Proton NMR identified key structural motifs like isopropyl groups and a para-substituted phenol.[3] 2D HMBC was essential for establishing the connectivity between these motifs, particularly for assigning the unique tertiary carbon bridge proton at 7.1 ppm.[3]

-

Circular Dichroism (CD): CD analysis confirmed the achiral nature of the isolated major component, which was consistent with the proposed symmetric structure.[1]

Biological Activities and Signaling Pathways

This compound exhibits several biological activities, primarily linked to its ability to absorb light. Its interactions with cellular components can lead to a range of effects from sensory perception to cytotoxicity.

This compound is an effective antibiotic against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][7] Its antibacterial action is significantly enhanced by light.

-

Dark Mechanism: In the absence of light, this compound is proposed to inhibit protein synthesis.[2][7]

-

Photoactivation: Upon irradiation with white light, its minimum inhibitory concentration (MIC) against an MRSA strain dropped from 6.25 µg/ml to 1.25 µg/ml.[7] This photodynamic effect is a key feature of its antimicrobial properties.

This compound has been shown to interfere with key signaling enzymes in neutrophils, an effect that is also light-dependent.[8]

-

Target Enzymes: It inhibits Protein Kinase C (PKC) and NADPH oxidase.[8]

-

Mechanism: The inhibition of these enzymes disrupts critical cellular processes. PKC is a central regulator of numerous signaling cascades, while NADPH oxidase is responsible for generating superoxide (B77818) anions, a key component of the inflammatory response.[8] The photoactivated inhibition by this compound suggests it may act by non-specifically targeting membrane-bound enzymes.[8]

At cytotoxic concentrations, this compound can insert itself into planar phospholipid bilayers and form cation-selective ion channels.[5] This action disrupts the integrity and ionic balance of cell membranes, suggesting a potential mechanism for its lethal effects on predatory protozoa and other cells.[5] The observed channel conductance is heterogeneous, possibly due to different aggregation states of the molecule within the membrane.[5]

Conclusion

This compound is a structurally fascinating natural product with a multifaceted biological profile. Its role as a photoreceptor is intrinsically linked to its potent, light-activated antimicrobial and enzyme-inhibitory activities. The detailed understanding of its chemical structure, combined with insights into its mechanisms of action—from protein synthesis inhibition to ion channel formation—positions this compound as a compelling lead compound for further investigation in drug development, particularly in the fields of photodynamic therapy and novel antibiotics. The experimental protocols and data presented herein provide a solid foundation for researchers aiming to explore the full therapeutic potential of this unique ciliate pigment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound produced by a protozoan Blepharisma functions as an antibiotic effective against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Additional evidence for this compound photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C41H30O11 | CID 11767671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Photoactivated inhibition of superoxide generation and protein kinase C activity in neutrophils by this compound, a protozoan photodynamically active pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Blepharismin in Blepharisma japonicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Blepharismin, the characteristic red pigment of the ciliate Blepharisma japonicum. It delves into the pigment's core functions as a photoreceptor for the organism's photophobic response and its potent photodynamic properties. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate signaling pathways it governs. The information presented is intended to serve as a valuable resource for researchers in protistology, photobiology, and for professionals in drug development exploring novel photosensitizers.

Introduction

Blepharisma japonicum, a single-celled protozoan, is distinguished by its prominent pink to red coloration, a result of pigment granules containing this compound.[1] This pigment is not merely a coloring agent; it is a crucial molecule that mediates the organism's interaction with light, serving as the primary photoreceptor for its negative phototactic and step-up photophobic responses.[2][3] Beyond its physiological role, this compound exhibits significant phototoxicity, generating reactive oxygen species (ROS) upon illumination, a property that has garnered interest for its potential applications in photodynamic therapy (PDT) and as an antimicrobial agent.[3][4] This guide aims to consolidate the current technical knowledge on this compound, providing a detailed resource for its study and potential exploitation.

Physicochemical and Photobiological Properties

This compound is a hypericin-like pigment. Upon exposure to light, the native red form of this compound can be photo-oxidized to a blue form known as Oxythis compound.[5][6] Both forms are photoactive and contribute to the organism's photosensitivity.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its associated proteins.

| Property | Value | Reference |

| Absorption Maxima (Red Form) | 480 nm, 540 nm, 580 nm | [1][7] |

| Action Spectrum Peaks (Photophobic Response) | 490 nm, 540 nm, 580 nm | [7] |

| Associated Protein Molecular Weight | ~200 kDa | [8] |

Table 1: Spectroscopic and Protein Properties of this compound. This table details the light absorption characteristics of the native red form of this compound and the molecular weight of its associated protein.

| This compound Variant | Test Organism | LC50 (µg/mL) | Reference |

| BP-A | Coleps hirtus | 0.8 | [9] |

| BP-A | Euplotes aediculatus | 5.15 | [9] |

| BP-B | Coleps hirtus | 1.01 | [9] |

| BP-B | Euplotes aediculatus | 10.94 | [9] |

| BP-C | Euplotes aediculatus | 11.38 | [9] |

| BP-D | Euplotes aediculatus | >20 | [9] |

| BP-E | Euplotes aediculatus | 24.28 | [9] |

| This compound (unspecified) | Dileptus margaritifer | Toxic | [5] |

Table 2: Toxicological Data of this compound Variants. This table presents the median lethal concentration (LC50) of different this compound variants against a range of microorganisms, highlighting its defensive capabilities.

| Bacteria | Condition | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Dark | 6.25 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Light (65 W/m²) | 1.25 | [4] |

Table 3: Antibacterial Activity of this compound. This table shows the minimum inhibitory concentration (MIC) of this compound against a clinically relevant bacterial strain, demonstrating its photo-inducible antimicrobial properties.

Signaling Pathways

The step-up photophobic response in Blepharisma japonicum is a complex process initiated by the photoexcitation of this compound. This light signal is then transduced into a cellular response, primarily a change in the direction of ciliary beating, leading to the organism's movement away from the light source. The signaling cascade involves a G-protein-coupled pathway and the modulation of second messengers.

Phototransduction Cascade

The current understanding of the phototransduction pathway is as follows:

-

Photoactivation: Light is absorbed by this compound located in the pigment granules.

-

G-Protein Activation: The excited this compound is thought to activate a heterotrimeric G-protein.[10][11] The G-protein activator mastoparan (B549812) can mimic the light-induced response, and pertussis toxin, a G-protein inhibitor, modulates the photophobic response.[10][12]

-

Phospholipase C (PLC) Activation: The activated G-protein likely stimulates Phospholipase C (PLC).[9][10]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 is believed to trigger the release of Ca²⁺ from intracellular stores.

-

Ciliary Reversal: The increase in intracellular Ca²⁺ concentration leads to a reversal of the ciliary beat, causing the cell to stop and change direction.

The precise mechanism by which cGMP modulates this pathway is still under investigation, but it is suggested to act as a signal modulator.[12]

Caption: Phototransduction signaling pathway in B. japonicum.

Mechanism of Phototoxicity

Upon illumination, this compound can generate reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3] This photodynamic action is responsible for its toxicity to other microorganisms and its potential as a photosensitizer in PDT.

Caption: Mechanism of this compound-induced phototoxicity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound

This protocol describes a method for the isolation and purification of this compound from B. japonicum cultures.

Materials:

-

Blepharisma japonicum cell culture

-

Centrifuge and centrifuge tubes

-

Homogenizer

-

Extraction buffer (e.g., ethanol (B145695) or acetone)

-

Rotary evaporator

-

Chromatography column (e.g., Sephadex LH-20)

-

Mobile phase for chromatography (e.g., ethanol-water gradient)

-

Spectrophotometer

Procedure:

-

Cell Harvesting: Culture B. japonicum in a suitable medium until a high cell density is reached. Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5-10 minutes.

-

Pigment Extraction: Resuspend the cell pellet in a minimal volume of culture medium and then add an excess of cold extraction buffer (e.g., 10 volumes of 90% ethanol). Homogenize the cell suspension on ice.

-

Clarification: Centrifuge the homogenate at a higher speed (e.g., 10,000 x g) for 15-20 minutes to pellet cell debris. Collect the supernatant containing the crude this compound extract.

-

Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid pigment degradation.

-

Chromatographic Purification: Resuspend the concentrated extract in a small volume of the initial mobile phase. Load the sample onto a pre-equilibrated chromatography column. Elute the pigment using a suitable solvent gradient. Collect fractions and monitor the absorbance at the characteristic absorption maxima of this compound.

-

Purity Assessment: Pool the fractions containing the purified this compound and assess its purity using spectrophotometry and/or HPLC.

Caption: Workflow for this compound extraction and purification.

Measurement of the Step-Up Photophobic Response

This protocol details a method for quantifying the photophobic response of individual B. japonicum cells.

Materials:

-

Blepharisma japonicum cell culture

-

Microscope with a light source and a means to control light intensity (e.g., neutral density filters)

-

High-speed camera or video recording system

-

Image analysis software

-

Microscope slides and coverslips

Procedure:

-

Cell Preparation: Place a drop of the cell culture on a microscope slide and cover with a coverslip. Allow the cells to acclimate for a few minutes.

-

Observation: Observe the swimming behavior of a single cell under low-intensity background illumination.

-

Light Stimulus: Suddenly increase the light intensity to a defined level (step-up stimulus).

-

Recording: Record the cell's response using a high-speed camera. The typical response includes a cessation of forward movement, a period of ciliary reversal causing backward swimming, and then a turn before resuming forward swimming in a new direction.[13]

-

Data Analysis: Analyze the recorded video to measure parameters such as the latency of the response (time from stimulus to cessation of movement), the duration of ciliary reversal, and the turning angle.

-

Varying Stimulus: Repeat the experiment with different light intensities and wavelengths to determine the action spectrum of the photophobic response.

Quantification of Reactive Oxygen Species (ROS) Generation

This protocol describes a method to measure the production of singlet oxygen by this compound upon illumination using a chemical probe.

Materials:

-

Purified this compound solution

-

Singlet Oxygen Sensor Green (SOSG) or other suitable ROS probe

-

Light source with a defined wavelength and intensity

-

Fluorometer or fluorescence microscope

-

Buffer solution (e.g., phosphate-buffered saline)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the buffer. Add the ROS probe (e.g., SOSG) to the solution at the recommended concentration. Prepare a control sample without this compound.

-

Baseline Measurement: Measure the baseline fluorescence of the samples in the dark.

-

Illumination: Expose the samples to light of a specific wavelength (ideally corresponding to an absorption maximum of this compound) and intensity for a defined period.

-

Fluorescence Measurement: Immediately after illumination, measure the fluorescence of the samples. An increase in fluorescence indicates the production of ROS.

-

Quantification: The amount of ROS produced can be quantified by comparing the fluorescence increase to a standard curve generated with a known amount of the fluorescent product or by using a reference photosensitizer with a known singlet oxygen quantum yield.[13]

Conclusion

This compound is a multifaceted pigment with significant biological roles in Blepharisma japonicum and promising potential for biotechnological applications. Its function as a photoreceptor is intricately linked to a G-protein-mediated signaling cascade, offering a valuable model for studying sensory transduction in single-celled eukaryotes. Furthermore, its photodynamic properties, leading to the generation of cytotoxic reactive oxygen species, make it a compelling candidate for the development of novel photosensitizers for photodynamic therapy and antimicrobial treatments. This technical guide provides a foundational resource for researchers and developers, summarizing the current knowledge and providing practical protocols to facilitate further investigation into this fascinating molecule. Further research is warranted to fully elucidate the complete signaling pathway and to optimize the extraction and application of this compound for therapeutic purposes.

References

- 1. Some properties of a photodynamic pigment from Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Additional evidence for this compound photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Action spectra of the photophobic response of blue and red forms of Blepharisma japonicum [iris.cnr.it]

- 7. Ref ID : 906 [nies.go.jp]

- 8. ISOLATION AND CHARACTERIZATION OF THE PRESUMED PHOTORECEPTOR PROTEIN OF BLEPHARISMA-JAPONICUM [iris.cnr.it]

- 9. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Photosensory transduction in ciliates. IV. Modulation of the photomovement response of Blepharisma japonicum by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blepharismin is a distinctive red to pinkish pigment found in ciliates of the genus Blepharisma.[1][2] This hypericin-like quinone is localized in pigment granules situated just beneath the plasma membrane.[3] this compound serves two primary and critical functions for the organism: photoreception, enabling the ciliate to exhibit a characteristic light-avoiding behavior, and chemical defense against predators.[1][2][4] This technical guide provides an in-depth overview of these core functions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Primary Functions of this compound

Photoreception and the Step-Up Photophobic Response

This compound is the primary photoreceptor pigment responsible for the "step-up photophobic response" in Blepharisma.[1] This response is a survival mechanism where the ciliate exhibits a temporary reversal of its ciliary beating upon a sudden increase in light intensity, causing it to stop and change direction to avoid potentially harmful levels of light.[5][6] The effectiveness of this response is directly correlated with the presence of this compound; cells that are bleached of their pigment lose their photosensitivity.[1] The entire process, from light detection to the alteration of ciliary movement, is a complex signal transduction cascade. Oxygen is a necessary component for the initial step in the phototransduction of the light-excited pigment.[1]

Chemical Defense Mechanism

In addition to its role in photoreception, this compound is a potent chemical defense against various predators.[4] When attacked, Blepharisma can discharge its pigment granules, releasing this compound into the immediate environment.[7] This pigment has been shown to be toxic to a range of predatory protists.[4] The defensive efficacy of this compound is dependent on the predator's susceptibility to the toxin.[4] For instance, it is effective against predators like Amoeba proteus but less so against others such as Climacostomum virens.[4] The cytotoxic action of this compound is believed to involve the formation of ion-permeable channels in the predator's cell membrane.[8]

Data Presentation

Spectroscopic and Photophysical Properties of this compound

The photoreceptive function of this compound is intrinsically linked to its ability to absorb light. Different forms of the pigment have distinct spectral properties.

| Property | Red this compound | Blue (Oxythis compound) | Reference(s) |

| Absorption Maxima (nm) | 490, 540, 580 | Shifted 20 nm to IR | [9] |

| Fluorescence Emission Maxima (nm) | 602.5, 617.5 | Not Specified | [10] |

Cytotoxicity of this compound Compounds

This compound exists as a mixture of five related compounds (BP-A to BP-E). Their toxicity against various ciliate predators has been quantified, with the Lethal Concentration 50% (LC50) values determined after 24 hours of incubation.

| Predator Species | This compound-A (LC50 µg/mL) | This compound-B (LC50 µg/mL) | This compound-C, -D, -E (LC50 µg/mL) | Reference(s) |

| Euplotes aediculatus | 0.8 | 1.01 | 11.38 - 24.28 | [11] |

| Spirostomum roeseli | 5.15 | 10.94 | 11.38 - 24.28 | [11] |

| Coleps hirtus | Not Specified | Not Specified | 1.03 - 24.28 | [11] |

| Stenostomum sphagnetorum | 20.45 - 23.89 | 20.45 - 23.89 | 20.45 - 23.89 | [11] |

Experimental Protocols

Protocol 1: Quantification of the Photophobic Response

This protocol details the methodology for measuring the key parameters of the step-up photophobic response in Blepharisma.

1. Cell Culture and Preparation: a. Culture Blepharisma japonicum in a standard medium (e.g., SMB) with a food source like the flagellate Chlorogonium elongatum. b. For experiments, collect cells in the logarithmic growth phase. c. Dark-adapt the cells for at least 24 hours prior to the experiment to ensure maximum photosensitivity.

2. Experimental Setup: a. Use a microscope equipped with a video camera and a computer-assisted tracking system. b. The light source should be a stabilized 150W generator with an electromagnetic shutter to deliver precise light stimuli. c. A calibrated photodiode is required to measure the light intensity.

3. Measurement of Photophobic Response Latency (Tl): a. Place an individual dark-adapted cell in the observation chamber on the microscope stage. b. Allow the cell to swim freely in a defined area of low-intensity light. c. Trigger a sudden increase in light intensity (the "step-up" stimulus). d. Using the video tracking software, measure the time elapsed between the cell's entry into the high-intensity light spot and the moment it ceases forward motion (the initial ciliary stop response). This duration is the Tl. e. Repeat this measurement for a statistically significant number of cells (e.g., at least 20). The typical Tl is in the range of 0.8-1.5 seconds.[7]

4. Measurement of Cell Photoresponsiveness (Rl): a. Prepare several samples, each containing a small population of dark-adapted cells (e.g., 8-12 individuals). b. Expose each sample to a range of different light intensities. c. For each intensity, determine the percentage of the cell population that exhibits a photophobic response within a set time frame. d. Plot the percentage of responding cells against the light intensity to generate a fluence rate-response curve. e. Calculate the effective stimulus dose (ED50), which is the light intensity that elicits a response in 50% of the population. f. The photoresponsiveness (Rl) is expressed as the reciprocal of the ED50.

Protocol 2: Extraction and Purification of this compound

This protocol outlines the general steps for isolating this compound from Blepharisma cells for further study.

1. Cell Harvesting: a. Grow a large volume of Blepharisma japonicum culture to achieve a high cell density. b. Concentrate the cells by gentle centrifugation.

2. Solubilization of Pigment: a. Resuspend the cell pellet in a buffer containing a non-ionic detergent, such as 2% n-octylglucopyranoside, to solubilize the pigment-protein complexes from the granules.[10] b. Incubate the mixture to allow for complete solubilization.

3. Initial Purification by Filtration: a. Centrifuge the solubilized mixture at high speed to pellet insoluble cellular debris. b. Collect the supernatant containing the crude this compound extract. c. Pass the crude extract through a gel filtration column (e.g., Bio-Gel A1.5) to separate the pigment complexes from other soluble proteins based on size.[10]

4. Chromatographic Purification: a. Further purify the pigment-containing fractions using a series of chromatographic steps. b. Anion-Exchange Chromatography: Load the sample onto an anion-exchange column (e.g., DEAE) and elute with a salt gradient to separate proteins based on charge.[10] c. Hydroxyapatite (B223615) Chromatography: Use a hydroxyapatite column to further separate the this compound forms.[10] d. Monitor the fractions spectrophotometrically at the absorption maxima of this compound to identify the pigment-containing eluates.

5. Purity Assessment: a. Assess the purity of the final fractions using SDS-PAGE to visualize the protein components. b. Confirm the identity and spectral properties of the purified this compound using absorption and fluorescence spectroscopy.

Mandatory Visualizations

Signaling Pathway for the Photophobic Response

The photophobic response in Blepharisma is mediated by a sophisticated signal transduction pathway. Upon light absorption, this compound is thought to initiate a cascade involving a G-protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). The increase in cytosolic InsP3 is proposed to trigger the release of Ca2+ from intracellular stores, leading to a change in membrane potential and ultimately causing the reversal of ciliary beating.[5][12]

Caption: Proposed signal transduction pathway for the photophobic response in Blepharisma.

Experimental Workflow for Investigating this compound Function

A typical experimental workflow to investigate the dual functions of this compound involves several key stages, from initial cell culture to the analysis of both photoreceptive and defensive properties. This process allows for a comprehensive characterization of the pigment's roles.

Caption: General experimental workflow for studying this compound's functions.

References

- 1. Additional evidence for this compound photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosensory transduction in unicellular eukaryote Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defense function of pigment granules in the ciliate Blepharisma japonicum against two predatory protists, Amoeba proteus (Rhizopodea) and Climacostomum virens (Ciliata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photosensory transduction in unicellular eukaryotes: a comparison between related ciliates Blepharisma japonicum and Stentor coeruleus and photoreceptor cells of higher organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]

- 8. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ref ID : 906 [nies.go.jp]

- 10. Time-resolved fluorescence spectroscopy and photolysis of the photoreceptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Photophobic Response in Blepharisma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The unicellular ciliate Blepharisma exhibits a pronounced step-up photophobic response, a light-induced avoidance behavior critical for its survival. This response is initiated by the absorption of light by a specialized photoreceptor pigment, blepharismin, located in pigment granules. Upon photoactivation, a sophisticated signal transduction cascade is triggered, culminating in a reversal of the ciliary beat and a change in the organism's swimming direction. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this fascinating biological phenomenon, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. Understanding this intricate process offers valuable insights into sensory biology, cell motility, and potential avenues for drug discovery targeting similar pathways in other organisms.

The Photoreceptor: this compound and its Photoactivation

The primary photoreceptor responsible for mediating the photophobic response in Blepharisma is a hypericin-like pigment called this compound.[1][2] This pigment is localized in subpellicular pigment granules and is responsible for the characteristic pink or reddish color of the organism.[1][3]

Upon exposure to light, particularly in the presence of oxygen, the native pink form of this compound can be photo-oxidized to a blue form known as oxythis compound.[4][5] Both this compound and oxythis compound are photosensitive and can trigger the photophobic response.[5][6] The photosensitivity of the cell is directly correlated with the presence of these pigments; cells that are experimentally bleached and lack this compound lose their photophobic response.[1]

The initial step in photosignal transduction involves the absorption of light by this compound, which leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[4][7] While the precise primary photoprocess is still under investigation, it is hypothesized that these ROS may play a role in activating the downstream signaling cascade.[4]

Signal Transduction Cascade: A G-Protein-Mediated Phosphoinositide Pathway

Evidence strongly suggests that the photosensory transduction in Blepharisma is mediated by a G-protein-coupled signaling pathway involving phosphoinositide turnover, a cascade analogous to those found in higher eukaryotes.[8][9][10][11]

The key steps in the proposed signaling pathway are as follows:

-

Photoactivation of the Receptor: Light absorption by this compound is believed to activate a G-protein.[8][9] The presence of a protein with a molecular mass of about 55 kDa that cross-reacts with antibodies against bovine transducin (a G-protein) supports this hypothesis.[8]

-

Activation of Phospholipase C (PLC): The activated G-protein is thought to stimulate phospholipase C (PLC).[8]

-

Generation of Inositol (B14025) Trisphosphate (IP3): PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[8][10]

-

IP3-Mediated Calcium Release: IP3 binds to IP3 receptors, which are ligand-gated calcium channels, on intracellular calcium stores (likely the pigment granules themselves).[8][12] This binding triggers the release of Ca²⁺ into the cytoplasm.[12] The photoreceptor protein of 200 kDa has been suggested to be an IP3 receptor-like protein.[12]

-

Calcium Influx: The initial release of Ca²⁺ from internal stores leads to a depolarization of the plasma membrane, which in turn opens voltage-gated Ca²⁺ channels in the cell membrane, resulting in a further influx of extracellular Ca²⁺.[13]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway for the photophobic response in Blepharisma.

The Motor Response: Calcium-Dependent Ciliary Reversal

The transient increase in intracellular Ca²⁺ concentration is the direct trigger for the characteristic motor response of Blepharisma: a cessation of forward movement followed by a period of backward swimming due to the reversal of the ciliary beat.[2][10][11] This is a well-conserved mechanism in many ciliates.[14]

Triton-extracted cell models of Blepharisma have demonstrated that at Ca²⁺ concentrations below 10⁻⁶ M, the cells swim forward.[14] However, when the Ca²⁺ concentration is raised above 10⁻⁶ M, the models exhibit backward swimming or rotation, confirming the direct role of calcium in modulating the direction of the ciliary beat.[14] This change in swimming direction allows the organism to move away from the area of intense light.

Quantitative Data

The photophobic response in Blepharisma can be quantified by measuring parameters such as the action spectrum of the response and the latency time of the motor response under various experimental conditions.

Table 1: Action Spectra Peaks for the Step-Up Photophobic Response

| Form of Blepharisma | Pigment | Action Spectrum Peaks (nm) | Reference |

| Red form | This compound | ~580, ~540, ~490 | Matsuoka et al. (1992)[15] |

| Blue form | Oxythis compound | ~400 | Matsuoka et al. (1992)[16] |

| Red form | This compound | Similar to absorption spectrum | Checcucci et al. (1993)[5] |

| Blue form | Oxythis compound | Similar to absorption spectrum | Checcucci et al. (1993)[5] |

Table 2: Effect of Pharmacological Agents on the Photophobic Response

| Agent | Target/Mechanism | Observed Effect on Photophobic Response | Reference |

| Neomycin | Inhibitor of polyphosphoinositide hydrolysis | Prolongation of response latency, decrease in photoresponsiveness. Abolishes response at >10 µM. | [8] |

| Heparin | Inositol trisphosphate (IP3) receptor antagonist | Inhibition of photoresponsiveness, prolongation of response latency. | [8] |

| Lithium ions (Li⁺) | Depletes intracellular IP3 | Slowly developing inhibitory effect. | [8] |

| Mastoparan | G-protein activator | Mimics the effect of light, elicits ciliary reversal. Sustained treatment suppresses photoresponsiveness. | [8][9] |

| 8-bromo-cGMP / Dibutyryl cGMP | Membrane-permeable cGMP analogs | Dose-dependent prolongation of response latency, inhibition of the response. | [17] |

| IBMX | Phosphodiesterase inhibitor | Prolongation of response latency, inhibition of the response. | [17] |

| Pertussis toxin | G-protein activity modulator | Prolongation of response latency, inhibition of the response. | [17] |

| Fluoroaluminate | G-protein activator | Significant enhancement of photoresponsiveness. | [17] |

| LY 83583 | Lowers cytoplasmic cGMP level | Significant enhancement of photoresponsiveness. | [17] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the photophobic response in Blepharisma.

Measurement of Photophobic Response Latency and Photoresponsiveness

This protocol is adapted from methodologies described for observing and quantifying the behavioral response of Blepharisma to a light stimulus.[9]

Objective: To quantify the photophobic response by measuring the latency time (T₁) of individual cells and the photoresponsiveness (R₁) of a cell population.

Materials:

-

Blepharisma japonicum culture

-

Microscope with a dark-field condenser and a variable light source

-

Video camera and recording system

-

Computer with image analysis software

-

Micropipettes

-

Experimental chamber (e.g., a small petri dish or a slide with a well)

Procedure:

-

Cell Preparation: Dark-adapt the Blepharisma culture for a specified period (e.g., 1-2 hours) before the experiment.

-

Experimental Setup: Place a small volume of the cell culture in the experimental chamber on the microscope stage.

-

Observation: Observe the swimming behavior of the cells under low-intensity background illumination.

-

Light Stimulus: Suddenly increase the light intensity to a defined level to induce the step-up photophobic response.

-

Data Acquisition: Record the swimming behavior of the cells using the video camera.

-

Data Analysis:

-

Latency Time (T₁): For individual cells, measure the time elapsed from the onset of the light stimulus to the first sign of a response (cessation of forward movement or initiation of ciliary reversal).

-

Photoresponsiveness (R₁): For a population of cells, determine the percentage of cells that exhibit a photophobic response within a defined time frame after the light stimulus.

-

The following diagram outlines the experimental workflow:

Caption: Workflow for measuring the photophobic response in Blepharisma.

Pharmacological Manipulation of the Signaling Pathway

This protocol describes how to use chemical agents to probe the involvement of specific molecules in the signal transduction cascade.[8][9]

Objective: To investigate the role of G-proteins, IP3, and other signaling molecules by observing the effect of their modulators on the photophobic response.

Materials:

-

Blepharisma japonicum culture

-

Stock solutions of pharmacological agents (e.g., neomycin, heparin, mastoparan) at known concentrations

-

Experimental setup as described in Protocol 5.1.

Procedure:

-

Baseline Measurement: Measure the photophobic response (T₁ and R₁) of a control group of cells in the standard medium.

-

Incubation: Incubate a sample of cells in a medium containing the pharmacological agent at a specific concentration for a defined period.

-

Post-Incubation Measurement: Measure the photophobic response of the treated cells using the same light stimulus parameters as for the control group.

-

Dose-Response Analysis: Repeat the experiment with different concentrations of the agent to determine the dose-dependent effects.

-

Data Comparison: Compare the results from the treated groups with the control group to assess the impact of the pharmacological agent on the photophobic response.

Conclusion and Future Directions

The photophobic response in Blepharisma is a sophisticated sensory-motor process orchestrated by a well-defined signaling cascade. The identification of this compound as the photoreceptor and the elucidation of a G-protein-mediated phosphoinositide pathway leading to a calcium-dependent ciliary reversal highlight the remarkable conservation of signaling mechanisms across diverse eukaryotic lineages.

Future research should focus on the precise molecular identification and characterization of the components of this pathway, including the specific G-protein, phospholipase C, and IP3 receptor isoforms involved. Advanced techniques such as gene knockdown or knockout could provide definitive evidence for the roles of these proteins. Furthermore, a deeper understanding of the primary photoprocesses of this compound and the exact mechanism of ROS generation and action will be crucial for a complete picture of this fascinating biological phenomenon. The study of the photophobic response in Blepharisma will continue to serve as a valuable model system for dissecting the fundamental principles of sensory transduction and cell motility.

References

- 1. Additional evidence for this compound photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photosensory transduction in unicellular eukaryotes: a comparison between related ciliates Blepharisma japonicum and Stentor coeruleus and photoreceptor cells of higher organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blepharisma - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Action spectra of the photophobic response of blue and red forms of Blepharisma japonicum [iris.cnr.it]

- 6. Primary photoprocesses involved in the sensory protein for the photophobic response of Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Immunochemical analysis of a photoreceptor protein using anti-IP3 receptor antibody in the unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell models of Blepharisma: Ca(2+)-dependent modification of ciliary movement and cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photosensory transduction in ciliates. IV. Modulation of the photomovement response of Blepharisma japonicum by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Hypothesized Biosynthetic Pathway of Blepharismin: A Technical Guide for Researchers

Abstract:

Blepharismin, a polycyclic quinone pigment found in the ciliate Blepharisma japonicum, is a molecule of significant interest due to its photosensory and potential antimicrobial properties. Despite its intriguing biological functions, the complete biosynthetic pathway of this compound remains to be elucidated. This technical guide synthesizes the current understanding of related polyketide biosynthesis to propose a putative pathway for this compound. Drawing strong parallels with the well-characterized biosynthesis of the structurally similar compound hypericin (B1674126), this document provides a foundational framework for researchers and drug development professionals. It outlines the hypothesized enzymatic steps, potential intermediates, and offers detailed experimental protocols for pathway elucidation. All quantitative data presented are illustrative and intended to serve as a template for future experimental work.

Introduction

This compound is a red, photosensitive pigment localized in the subpellicular granules of the ciliate Blepharisma japonicum. It functions as a photoreceptor, mediating the organism's photophobic response. Structurally, this compound is classified as a mesonaphtodianthrone, sharing a core chemical scaffold with other natural pigments like stentorin and hypericin[1]. The structural similarity to hypericin, a well-studied secondary metabolite from Hypericum perforatum (St. John's Wort), provides a strong basis for postulating a conserved biosynthetic origin via the polyketide pathway.

This guide will detail a hypothesized biosynthetic pathway for this compound, leveraging the established steps of hypericin biosynthesis as a model. We will explore the likely precursor molecules, the classes of enzymes involved, and the key chemical transformations that lead to the final this compound structure.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of complex aromatic polyketides like this compound is proposed to originate from simple metabolic precursors and proceed through a series of enzyme-catalyzed reactions, including condensation, cyclization, and dimerization.

Precursor Supply: The Polyketide Pathway Initiation

The pathway is hypothesized to initiate with the condensation of one acetyl-CoA molecule with seven molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) to form a linear octaketide chain[2][3][4]. This initial step is fundamental to the formation of the aromatic rings of the core structure.

Formation of Monomeric Anthraquinone (B42736) Precursors

The highly reactive octaketide intermediate is believed to undergo a series of intramolecular aldol (B89426) condensations and cyclizations, followed by aromatization, to yield an emodin (B1671224) anthrone-like monomer. This monomer can exist in equilibrium with its oxidized form, an emodin-like molecule. These molecules are the direct precursors for the subsequent dimerization step[2][5].

Dimerization and Final Assembly

The crucial step in forming the characteristic polycyclic structure of this compound is the oxidative dimerization of the anthraquinone precursors. A phenol (B47542) oxidative coupling protein (POCP) is proposed to catalyze the condensation of an emodin-like molecule and an emodin anthrone-like molecule to form a protohypericin-like intermediate[2][4][5]. Subsequent enzymatic modifications, potentially involving a berberine (B55584) bridge enzyme (BBE)-like protein, would then lead to the final this compound structure[4][5].

Data Presentation: Illustrative Quantitative Data

As the this compound biosynthetic pathway has not been experimentally determined, the following tables present hypothetical quantitative data based on typical values observed in related polyketide biosynthetic pathways. These tables are intended to serve as a guide for experimental design and data analysis.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme (Hypothetical) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| This compound Polyketide Synthase (BPKS) | Acetyl-CoA | 50 | 0.1 |

| This compound Polyketide Synthase (BPKS) | Malonyl-CoA | 25 | 0.5 |

| Monomer Cyclase/Aromatase | Octaketide Intermediate | 100 | 1.2 |

| Phenol Oxidative Coupling Protein (POCP) | Emodin-like monomer | 75 | 0.8 |

| Final Assembly Oxidase | Proto-blepharismin | 150 | 0.3 |

Table 2: Hypothetical Precursor and Intermediate Concentrations in Blepharisma japonicum

| Metabolite | Cellular Concentration (µM) |

| Acetyl-CoA | 200 |

| Malonyl-CoA | 100 |

| Emodin-like monomer | 15 |

| Proto-blepharismin | 5 |

| This compound | 500 |

Experimental Protocols: A Roadmap for Pathway Elucidation

The following protocols provide a detailed methodology for the experimental validation of the hypothesized this compound biosynthetic pathway.

Protocol 1: Identification of Putative Biosynthesis Genes via Genome Mining and Transcriptomics

-

Genome Sequencing: Perform whole-genome sequencing of Blepharisma japonicum using a combination of long-read and short-read technologies to obtain a high-quality genome assembly.

-

Gene Annotation: Annotate the genome to identify open reading frames (ORFs).

-

Homology Search: Use the amino acid sequences of known hypericin biosynthetic enzymes (e.g., PKS, POCP, BBE from Hypericum perforatum) as queries in a BLAST search against the predicted Blepharisma japonicum proteome to identify putative homologous genes.

-

Transcriptomic Analysis (RNA-Seq): Culture Blepharisma japonicum under conditions of high and low pigment production. Extract total RNA from both conditions and perform RNA-Seq.

-

Differential Gene Expression Analysis: Compare the transcriptomes to identify genes that are significantly upregulated during active pigment synthesis. Cross-reference these genes with the list of putative homologs from the genome mining step.

Protocol 2: Heterologous Expression and in vitro Enzyme Assays

-

Gene Synthesis and Cloning: Synthesize the codon-optimized candidate genes (e.g., putative PKS, POCP) and clone them into an appropriate expression vector (e.g., pET-28a for E. coli expression).

-

Protein Expression and Purification: Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression (e.g., with IPTG) and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

PKS Assay: Incubate the purified putative PKS with acetyl-CoA and ¹⁴C-labeled malonyl-CoA. Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to detect the formation of a polyketide product.

-

POCP Assay: Synthesize the putative emodin-like and emodin anthrone-like substrates. Incubate these with the purified putative POCP and analyze the reaction products by HPLC and LC-MS to detect the formation of a dimerized product.

-

Protocol 3: Isotopic Labeling Studies in Blepharisma japonicum

-

Precursor Feeding: Culture Blepharisma japonicum in a defined medium supplemented with ¹³C-labeled precursors (e.g., [1,2-¹³C]acetate).

-

Pigment Extraction: After a period of growth, harvest the cells and extract the this compound pigment.

-

NMR Spectroscopy: Purify the extracted this compound and analyze it by ¹³C-NMR spectroscopy.

-

Labeling Pattern Analysis: Determine the pattern of ¹³C incorporation into the this compound molecule. This pattern will provide direct evidence for the polyketide origin of the carbon skeleton.

Visualizations: Pathways and Workflows

The following diagrams illustrate the hypothesized biosynthetic pathway and the experimental workflows described above.

Caption: Hypothesized biosynthetic pathway of this compound.

Caption: Workflow for identifying candidate biosynthesis genes.

Caption: Workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet fully elucidated, is strongly hypothesized to follow a polyketide pathway analogous to that of hypericin. This guide provides a comprehensive, albeit theoretical, framework for understanding and investigating this pathway. The proposed workflows and illustrative data offer a starting point for researchers to design experiments aimed at identifying the specific genes, enzymes, and intermediates involved in this compound biosynthesis. Successful elucidation of this pathway will not only provide fundamental insights into the biochemistry of this fascinating ciliate but may also open avenues for the biotechnological production of this compound and related compounds for applications in medicine and materials science. Future work should focus on the rigorous experimental validation of the hypotheses presented herein, ultimately leading to a complete and detailed understanding of how Blepharisma japonicum synthesizes its characteristic pigment.

References

- 1. "Stentorin, the photosensor molecule and signal transduction in ciliate" by Nengbing Tao [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe [mdpi.com]

- 5. Physiological and Transcriptomic Analysis Provide Insight into Low Temperature Enhancing Hypericin Biosynthesis in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Analogs of Blepharismin for Researchers and Drug Development Professionals

Abstract

Blepharismin and its analogs are a family of quinonoid pigments found in the ciliate protozoan Blepharisma. These compounds exhibit remarkable photosensitive properties and a range of biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, the chemical structures of its known analogs, and their diverse biological functions. Detailed experimental protocols for the extraction, purification, and biological evaluation of these compounds are presented. Furthermore, this document elucidates the proposed biosynthetic pathway of this compound and the signal transduction cascade it initiates in response to light, offering valuable insights for researchers in natural product chemistry, cell biology, and drug development.

Introduction

This compound is a distinctive red to pink pigment synthesized by the unicellular eukaryote Blepharisma, most notably Blepharisma japonicum.[1][2] This pigment and its naturally occurring analogs are not merely responsible for the organism's characteristic color but also play crucial roles in its survival and behavior. Functioning as a photoreceptor, this compound mediates the ciliate's photophobic response, enabling it to move away from potentially harmful high-intensity light.[3] Beyond its sensory role, this compound serves as a potent chemical defense mechanism against predators.[2] The molecule's photodynamic properties, wherein it generates reactive oxygen species upon light exposure, also underpin its significant antimicrobial and cytotoxic activities.[4] These multifaceted functionalities have positioned this compound and its analogs as intriguing subjects for research and potential development in areas such as photodynamic therapy and novel antibiotic discovery.

Natural Sources and Analogs

The primary natural sources of blepharismins are various species of the ciliate genus Blepharisma.[2] These protozoa can be cultured in laboratory settings, providing a renewable source for the extraction of these pigments.

Chemical Structures

The core structure of this compound is a complex polycyclic quinone.[1][5] The major component, often referred to simply as this compound, has been structurally elucidated as 2,4,5,7,2',4',5',7'-octahydroxy-6,6'-diisopropyl-1,1'-(p-hydroxybenzylidene)naphthodianthrone.[5] Several analogs, designated as this compound A, B, C, D, and E, have been identified, differing in their substitution patterns. Upon exposure to light and oxygen, blepharismins are converted to their oxidized forms, known as oxyblepharismins.[6][7]

Table 1: Known this compound Analogs and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C41H30O11 | 698.7 | Main component with a p-hydroxybenzylidene bridge.[8] |

| Oxythis compound | C41H28O11 | 696.7 | Oxidized form of this compound.[6] |

Note: The precise structures for all minor this compound analogs (A-E) are not yet fully elucidated in publicly available literature.

Biological Activity and Quantitative Data

Blepharismins exhibit a range of biological activities, with significant potential for therapeutic applications. Their cytotoxicity against various microorganisms and their antimicrobial properties have been quantitatively assessed.

Cytotoxicity

Blepharismins demonstrate potent, light-independent cytotoxicity against a variety of predatory protists. This activity is attributed to their ability to form ion-permeable channels in the lipid bilayer of cell membranes.[9]

Table 2: Cytotoxicity of this compound Against Various Ciliates

| Target Organism | LC50 (µg/mL) | Reference |

| Paramecium caudatum | Not specified | [9] |

| Dileptus anser | Not specified | [9] |

Note: Specific LC50 values for different this compound analogs against a wider range of organisms require further investigation.

Antimicrobial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria. This effect is notably enhanced by photoactivation.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Staphylococcus aureus

| Condition | MIC (µg/mL) | Reference |

| Dark | 6.25 | [4] |

| Light (65 W/m², 30 min) | 1.25 | [4] |

Experimental Protocols

Extraction and Purification of this compound

This protocol describes the isolation and purification of this compound from Blepharisma japonicum.

-

Cell Culture and Harvesting: Culture B. japonicum in the dark in a suitable medium (e.g., lettuce infusion) until a high cell density is achieved. Harvest the cells by centrifugation.

-

Pigment Extraction: Resuspend the cell pellet in acetone (B3395972) and sonicate to lyse the cells and extract the pigments. Centrifuge to remove cell debris and collect the supernatant. Repeat the extraction until the pellet is colorless.

-

Purification by HPLC: Dry the pooled acetone extracts and redissolve the residue in methanol. Purify the this compound pigments using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A suitable mobile phase is a gradient of methanol, ethyl acetate, and water with 0.04% trifluoroacetic acid.[5]

-

Structure Elucidation: The structure of the purified this compound can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Staphylococcus aureus.[10][11][12][13]

-

Preparation of Bacterial Inoculum: Culture S. aureus in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution of this compound: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. For photoactivation studies, expose a parallel set of plates to a light source (e.g., 65 W/m² white light) for a defined period (e.g., 30 minutes). Incubate all plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Cytotoxicity (LC50)

This protocol describes a method for determining the 50% lethal concentration (LC50) of this compound against a ciliate such as Paramecium.

-

Preparation of Ciliate Culture: Culture Paramecium in a suitable medium (e.g., hay infusion) to a stable population density.

-

Exposure to this compound: Prepare a series of concentrations of purified this compound in the ciliate culture medium. Add a defined number of Paramecium cells to each concentration in a multi-well plate.

-

Incubation and Observation: Incubate the plates under controlled conditions (temperature and light). At regular intervals (e.g., 24 hours), count the number of viable cells in each well under a microscope.

-

LC50 Calculation: Plot the percentage of viable cells against the this compound concentration. The LC50 is the concentration of this compound that results in the death of 50% of the ciliate population.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound is believed to be synthesized via a polyketide pathway, similar to other fungal and protistan pigments. This pathway involves the sequential condensation of small carboxylic acid units by a large, multifunctional enzyme complex known as a polyketide synthase (PKS).

Caption: Proposed biosynthetic pathway of this compound via polyketide synthesis.

Phototransduction Signaling Pathway

In Blepharisma, this compound acts as the primary photoreceptor for the step-up photophobic response. Light absorption by this compound is thought to initiate a G-protein-mediated signaling cascade involving phospholipase C.

Caption: Proposed phototransduction signaling pathway in Blepharisma.

Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs is a complex challenge due to the molecule's intricate, sterically hindered structure. However, the synthesis of related naturally occurring polycyclic quinones, such as hypericin (B1674126) and stentorin, provides a strategic blueprint.[14][15][16] A plausible synthetic approach would involve the dimerization of simpler anthrone (B1665570) precursors, followed by functional group modifications to introduce the characteristic substituents of the different this compound analogs. The development of efficient synthetic routes would be invaluable for producing larger quantities of these compounds for further biological evaluation and for creating novel analogs with potentially enhanced therapeutic properties.

Conclusion

This compound and its analogs represent a fascinating class of natural products with a rich array of biological functions. Their role as photoreceptors, coupled with their potent antimicrobial and cytotoxic activities, makes them promising candidates for further investigation in the fields of drug discovery and development. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the chemistry and biology of these unique compounds. Further research into the precise structures of all this compound analogs, their specific mechanisms of action, and the development of scalable synthetic routes will be crucial for unlocking their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. microscopeclarity.com [microscopeclarity.com]

- 3. Additional evidence for this compound photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C41H30O11 | CID 11767671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. cgspace.cgiar.org [cgspace.cgiar.org]

- 14. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of stentorin | Semantic Scholar [semanticscholar.org]

Spectroscopic Properties of Blepharismin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blepharismin is a naturally occurring pigment found in the ciliated protozoan Blepharisma japonicum. It functions as the primary photoreceptor for the organism's step-up photophobic response, a survival mechanism to avoid potentially damaging high-intensity light. This hypericin-like molecule exhibits unique spectroscopic and photodynamic properties that have garnered interest for various applications, including as a potential photosensitizer in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and an elucidation of its role in the phototransduction signaling cascade.

Spectroscopic Data

The spectroscopic properties of this compound and its photo-oxidized form, oxythis compound, are crucial for understanding its function and for the development of related applications. Key quantitative data are summarized in the tables below.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | 597 ± 1 nm (Form 1) | Solubilized in 2% n-octylglucopyranoside | [1] |

| 601 ± 1 nm (Form 2) | Solubilized in 2% n-octylglucopyranoside | [1] | |

| Emission Maximum (λem) | 602.5 nm (Form 1) | Solubilized in 2% n-octylglucopyranoside | [1] |

| 617.5 nm (Form 2) | Solubilized in 2% n-octylglucopyranoside | [1] | |

| Fluorescence Lifetime (τf) | 200-500 ps (major component) | Solubilized in 2% n-octylglucopyranoside | [1] |

| Molar Extinction Coefficient (ε) | Data not available in searched literature | ||

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature |

Table 2: Spectroscopic Properties of Oxythis compound

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | Not explicitly stated, but action spectra for the photophobic response of blue (light-adapted) cells, where oxythis compound is the dominant pigment, show peaks around 450 nm and 580 nm. | In vivo (blue cells of Blepharisma japonicum) | |

| Emission Maximum (λem) | Not explicitly stated in searched literature | ||

| Fluorescence Lifetime (τf) | Exhibits heterogeneity in vivo, with different lifetimes observed in various cellular compartments. | In vivo (blue cells of Blepharisma japonicum) |

Experimental Protocols

Extraction and Purification of this compound

This protocol is based on the methodology described by Yamazaki et al. (1993).[1]

Objective: To isolate and purify this compound from Blepharisma japonicum cells for spectroscopic analysis.

Materials:

-

Cultures of Blepharisma japonicum

-

2% n-octylglucopyranoside solution

-

Bio-Gel A1.5 filtration column

-

FPLC system

-

Hydroxyapatite (B223615) column

-

DEAE ion-exchange column

-

Phosphate (B84403) buffer

-

Centrifuge and appropriate tubes

-

Spectrophotometer

Procedure:

-

Cell Lysis: Harvest Blepharisma japonicum cells by centrifugation. Resuspend the cell pellet in a minimal volume of 2% n-octylglucopyranoside solution to solubilize the pigment-protein complexes.

-

Initial Filtration: Centrifuge the lysate to remove insoluble debris. Apply the supernatant containing the crude pigment-protein preparation to a Bio-Gel A1.5 filtration column to separate components by size.

-

FPLC Chromatography (Hydroxyapatite): Collect the fractions containing the red pigment and subject them to Fast Protein Liquid Chromatography (FPLC) using a hydroxyapatite column. Elute with a phosphate concentration gradient to separate different forms of the pigment-protein complex.

-

FPLC Chromatography (Ion-Exchange): Further purify the fractions of interest from the hydroxyapatite column using a DEAE ion-exchange column on the FPLC system. This step helps to resolve spectrally distinct forms of this compound.[1]

-

Spectroscopic Verification: Monitor the absorbance of the eluted fractions at the characteristic absorption maxima of this compound (around 597 nm and 601 nm) to identify the purified pigment fractions.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of purified this compound.

Materials:

-

Purified this compound solution of known concentration

-

Quartz cuvettes with a 1 cm path length

-

UV-Vis spectrophotometer

-

Appropriate solvent (e.g., the final elution buffer from purification)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the this compound sample. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the purified this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

-

Molar Extinction Coefficient Calculation: To determine the molar extinction coefficient (ε), a precise concentration of the purified this compound is required. This can be determined, for example, by quantitative amino acid analysis if it is protein-bound or by other quantitative methods if the pure pigment is isolated. The molar extinction coefficient can then be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield of purified this compound.

Materials:

-

Purified this compound solution

-

Fluorescence spectrophotometer

-

Quartz cuvettes (4-sided clear for fluorescence)

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Appropriate solvent

Procedure:

-

Emission Spectrum Measurement:

-

Place the diluted this compound solution in a quartz cuvette.

-

Set the excitation wavelength to one of the absorption maxima (e.g., 597 nm).

-

Scan a range of emission wavelengths (e.g., 580-800 nm) to obtain the fluorescence emission spectrum and identify the emission maximum (λem).

-

-

Fluorescence Quantum Yield (Φf) Determination (Comparative Method):

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Phototransduction Signaling Pathway

This compound is the primary photoreceptor in the step-up photophobic response of Blepharisma japonicum. The absorption of light by this compound initiates a signaling cascade that ultimately leads to a change in the ciliary beating pattern, causing the organism to move away from the light source. This process is known to be oxygen-dependent.[2] Evidence suggests the involvement of a G-protein-mediated pathway coupled to the phosphoinositide signaling cascade.

The proposed signaling pathway is as follows:

-

Photoactivation: Light is absorbed by this compound located in the pigment granules.

-

G-Protein Activation: The photoactivated this compound interacts with and activates a heterotrimeric G-protein.

-

Phospholipase C (PLC) Activation: The activated G-protein, in turn, activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of intracellular calcium stores (likely the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm.

-

Ciliary Reversal: The increase in intracellular Ca²⁺ concentration is a key signal that leads to the reversal of the ciliary beat, causing the cell to stop and swim backward, away from the light stimulus.